7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
“7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 1260879-61-5 . It has a molecular weight of 137.18 and is stored in a refrigerator . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The InChI code for “7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is 1S/C7H11N3/c1-6-2-4-8-7-3-5-9-10(6)7/h3,5-6,8H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Tetrahydropyrazolo Compounds The synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo compounds involves a multi-step process, starting from the addition of a primary alkylamine to methyl acrylate. This pathway results in the creation of a library of carboxamides with very good yields. This process is essential for developing compounds with potential pharmacological applications (Lombar et al., 2014).
Heterocyclic Compound Formation Cyclocondensation reactions involving methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives lead to the formation of dihydropyrazolo compounds. These reactions result in the creation of complex structures, including dipyrazolo compounds, showcasing the chemical versatility and potential for creating diverse molecular structures (Lipson et al., 2006).
Biological Activity and Applications
Potential for Hypertensive Activity The synthesis of oxadiazole derivatives containing the pyrano[2,3-b]pyridine moiety, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, results in compounds anticipated to exhibit hypertensive activity. This application suggests the therapeutic potential of these compounds in managing blood pressure-related health conditions (Kumar & Mashelker, 2007).
Carbo-Cyclocondensation Reactions for Tetrahydropyrazolo Compounds Carbo-cyclocondensation reactions of substituted 5-aminopyrazoles with benzylidene acetone lead to the synthesis of tetrahydropyrazolo compounds. These reactions under ultrasonic initiation enhance the rate and yield of the desired products, indicating the utility of these compounds in various chemical synthesis processes (Orlov & Sidorenko, 2012).
Antimicrobial and Antimycobacterial Activities Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid, have shown promising antimycobacterial activity, indicating their potential as therapeutic agents against microbial infections. This discovery opens up new avenues for the use of these compounds in treating diseases caused by bacteria (Sidhaye et al., 2011).
Safety and Hazards
properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCRCKQEQYEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=NN12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
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